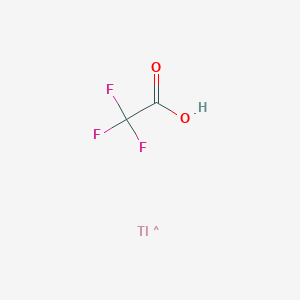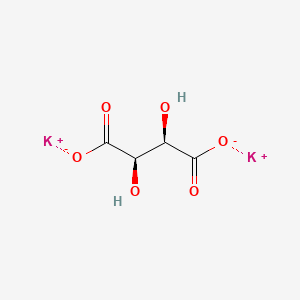
CID 16211298
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1), also known as thallium(III) trifluoroacetate, is a chemical compound with the molecular formula C6F9O6Tl. It is a thallium salt of trifluoroacetic acid and is known for its oxidizing properties. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thallium(III) trifluoroacetate can be synthesized by reacting thallium(III) oxide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:
Tl2O3+6CF3COOH→2Tl(CF3COO)3+3H2O
Industrial Production Methods
Industrial production of thallium(III) trifluoroacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in fine powder form and stored under specific conditions to prevent decomposition .
Analyse Chemischer Reaktionen
Types of Reactions
Thallium(III) trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with thallium(III) trifluoroacetate include organic substrates, reducing agents, and other metal salts. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving thallium(III) trifluoroacetate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the product is often an oxidized organic compound .
Wissenschaftliche Forschungsanwendungen
Thallium(III) trifluoroacetate has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems, particularly in the synthesis of peptides and proteins containing disulfide bonds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of thallium(III) trifluoroacetate involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, leading to the oxidation of those molecules. The trifluoroacetate group stabilizes the thallium(III) ion, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2,2,2-trifluoro-, potassium salt (11): Similar in structure but contains potassium instead of thallium.
Acetic acid, 2,2,2-trifluoro-, copper (1+) salt (21): Contains copper instead of thallium and has different chemical properties.
Uniqueness
Thallium(III) trifluoroacetate is unique due to its strong oxidizing properties and the presence of the thallium ion. This makes it particularly useful in specific chemical reactions where a strong oxidizing agent is required .
Eigenschaften
CAS-Nummer |
2923-19-5 |
|---|---|
Molekularformel |
C2HF3O2Tl |
Molekulargewicht |
318.41 g/mol |
InChI |
InChI=1S/C2HF3O2.Tl/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI-Schlüssel |
QGLVSUMFDCLRPK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)F)O.[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)





![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)


